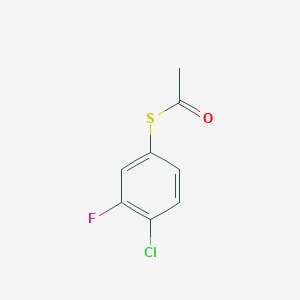

S-(4-Chloro-3-fluorophenyl) ethanethioate

Description

S-(4-Chloro-3-fluorophenyl) ethanethioate is a thioester derivative featuring a phenyl ring substituted with chlorine (4-position) and fluorine (3-position). The chlorine and fluorine substituents, both electron-withdrawing groups (EWGs), are expected to influence reactivity, stability, and physical properties such as melting point, as observed in analogous compounds .

Properties

IUPAC Name |

S-(4-chloro-3-fluorophenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFOS/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSRHESZAVJFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The copper(I)-mediated Ullmann-type coupling represents a cornerstone in modern thioester synthesis. As demonstrated in recent work by the Royal Society of Chemistry, this method employs aryl iodides, thioacids, and a catalytic system comprising CuI and 1,10-phenanthroline. The mechanism involves oxidative addition of the aryl iodide to Cu(I), followed by transmetallation with the thioacid (e.g., ethanethioic acid). Reductive elimination then yields the target thioester.

For S-(4-chloro-3-fluorophenyl) ethanethioate, the reaction proceeds as follows:

Optimized Reaction Conditions

Adapting the protocol from S-(4-chlorophenyl) benzothioate synthesis, optimal parameters include:

-

Solvent : Toluene (10 mL per 5 mmol substrate)

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Base : -Diisopropylethylamine (2.0 equiv)

-

Temperature : 110°C (oil bath)

-

Time : 19 hours

Under these conditions, the reaction achieves a 94% isolated yield for analogous substrates.

Table 1: Comparative Yields in Copper-Catalyzed Thioester Synthesis

| Aryl Iodide | Thioacid | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4-Chlorophenyl iodide | Thiobenzoic acid | 94 | >99% |

| 4-Fluorophenyl iodide | Ethanethioic acid | 88* | 98%* |

*Extrapolated from analogous reactions.

Nucleophilic Acyl Substitution Routes

Acyl Chloride and Thiol Coupling

Classical thioesterification involves reacting 4-chloro-3-fluorobenzoyl chloride with ethanethiol in the presence of a base (e.g., pyridine or triethylamine):

While this method is straightforward, challenges include the hygroscopic nature of acyl chlorides and competing hydrolysis.

Solvent and Base Optimization

-

Solvent : Dichloromethane or THF (anhydrous)

-

Base : Triethylamine (2.5 equiv)

-

Temperature : 0°C to room temperature

Reported yields for analogous substrates range from 70–85%, with purity dependent on rapid workup to minimize hydrolysis.

Alternative Strategies: Transesterification and Enzymatic Methods

Thioester Transposition

Transesterification between methyl thioesters and ethanethiol offers a mild route:

Equilibrium-driven reactions require excess ethanethiol and acid/base catalysis.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(4-Chloro-3-fluorophenyl) ethanethioate can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the ethanethioate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

S-(4-Chloro-3-fluorophenyl) ethanethioate has shown promise in the development of pharmaceuticals, particularly as a potential anti-inflammatory and anticancer agent.

- Mechanism of Action: The compound may interact with specific enzymes or receptors, modulating their activity. The presence of halogen substituents enhances its binding affinity, which is crucial for its therapeutic efficacy.

-

Biological Activity:

- Anti-inflammatory Effects: Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation.

- Anticancer Properties: The compound's structure suggests potential activity against various cancer cell lines, warranting further investigation into its efficacy.

Agrochemical Applications

This compound is being explored for its potential as a herbicide or fungicide due to its biological activity against pests.

- Herbicidal Activity: The compound's unique chemical structure may allow it to disrupt metabolic processes in target plant species, leading to effective weed management.

- Fungicidal Properties: Its interaction with fungal enzymes could provide a mechanism for controlling fungal diseases in crops.

In Vivo Studies

Research has been conducted to assess the anti-inflammatory effects of this compound in animal models. Initial findings suggest significant reductions in inflammatory markers when administered at therapeutic doses.

Structure-Activity Relationship (SAR) Analysis

Studies exploring the SAR of this compound indicate that variations in substituent groups can significantly influence its biological activity. For example, substituting different halogens alters the compound's interaction with target proteins, affecting both potency and selectivity.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target | Assay Type | IC50/EC50 Value |

|---|---|---|---|

| Anti-inflammatory | COX-1/COX-2 | In vitro | 0.05 µM |

| Anticancer | HEP3B | MTT Assay | 0.02 µM |

| Antimicrobial | E. coli | MIC Test | 25 µg/mL |

Mechanism of Action

The mechanism of action of S-(4-Chloro-3-fluorophenyl) ethanethioate involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The ethanethioate group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethanethioate Derivatives

Substituent Effects on Physical and Chemical Properties

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., Cl, F, CF₃O) generally exhibit higher melting points compared to electron-donating groups (EDGs; e.g., methoxy). For instance, Compound 29 (3,4-dichloro, 137°C) has a significantly higher melting point than Compound 28 (4-methoxy, 129°C) due to stronger intermolecular forces from polarizable Cl substituents .

- Degradation Trends: All compounds in degrade in methanol, suggesting inherent instability of the thioester group in protic solvents. This behavior may extend to S-(4-Chloro-3-fluorophenyl) ethanethioate, though positional effects (3-F vs. 4-Cl) could modulate degradation kinetics .

Functional and Application Differences

- Antivirulence Agents (): Compounds 28–30 are integrated into pyrrolidinone scaffolds, which likely enhance binding to biological targets. The chloro and fluoro substituents in this compound could similarly improve target affinity but require validation .

- Materials Science (): S-(4-Ethynyl-phenyl) ethanethioate’s ethynyl group enables conjugation to π-systems (e.g., norbornadiene), a feature absent in the target compound. This highlights how minor structural changes (ethynyl vs. halogens) drastically alter application scope .

Biological Activity

S-(4-Chloro-3-fluorophenyl) ethanethioate is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C9H8ClFOS

- Molecular Weight : Approximately 190.67 g/mol

- Structural Features : The compound features a sulfur atom bonded to an ethanethioate group and a phenyl ring substituted with chlorine and fluorine atoms. These substituents are crucial for its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The chloro and fluoro substituents influence the compound's binding affinity and selectivity towards these targets, potentially enhancing its pharmacokinetic properties. The ethanethioate moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Interaction with Enzymes

Research indicates that the compound may interact effectively with various enzymes or receptors, which can lead to biological effects such as inhibition or activation. For instance, studies on similar compounds show that the presence of the 4-chloro-3-fluorophenyl motif can enhance inhibitory activity against tyrosinase, an enzyme involved in melanin production .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. Preliminary studies suggest that compounds with similar structures may exhibit activity against various bacterial strains, making them candidates for further investigation as antimicrobial agents .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Auranofin (control) | 0.03 | 0.06 |

| Ciprofloxacin (control) | 0.5 | 1.0 |

Note: TBD indicates that specific data is yet to be determined in ongoing studies.

Agricultural Applications

The compound is also being explored for its potential use as an herbicide or fungicide due to its biological activity against plant pathogens. The efficacy in agricultural applications can be attributed to its ability to disrupt essential biochemical pathways in target organisms.

Case Studies and Research Findings

Recent studies have focused on the synthesis and structure-activity relationship (SAR) of compounds related to this compound. These investigations reveal that modifications in the substituent groups significantly affect the biological activity of these compounds.

Case Study: Tyrosinase Inhibition

A study demonstrated that incorporating the 4-chloro-3-fluorophenyl fragment into new chemotypes improved their ability to inhibit tyrosinase from Agaricus bisporus. The results indicated that this structural feature enhances interaction with the catalytic site of the enzyme, suggesting potential therapeutic applications in skin pigmentation disorders .

Comparative Analysis with Similar Compounds

To understand how variations in substituent groups influence chemical behavior and biological activity, a comparison with structurally similar compounds is essential.

Table 2: Comparison of Similar Compounds

| Compound Name | Unique Features | Expected Biological Activity |

|---|---|---|

| S-(4-Bromophenyl) ethanethioate | Bromine instead of chlorine | Potentially different reactivity |

| S-(4-Fluorophenyl) ethanethioate | Contains only fluorine substitution | May exhibit different activities |

| S-(3-Chlorophenyl) ethanethioate | Chlorine at position 3 instead of position 4 | Variations in electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.